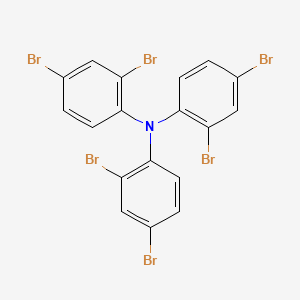

Tris(2,4-dibromophenyl)amine

描述

Triarylaminium Radical Cation Generation Under UV Irradiation

Upon UV irradiation, tris(2,4-dibromophenyl)amine undergoes single-electron oxidation to form the tris(2,4-dibromophenyl)aminium radical cation ("Magic Green"). This species is detectable within nanoseconds via time-resolved transient absorption spectroscopy, exhibiting a characteristic absorption band at 707 nm. The radical cation’s stability is attributed to the electron-withdrawing bromine substituents, which delocalize the positive charge across the aromatic rings. Comparative studies with non-brominated analogs demonstrate that the bromine atoms significantly enhance the lifetime of the radical cation, enabling its participation in downstream reactions.

The generation of this intermediate is critical for initiating redox cascades. For example, in the presence of oxidants such as hexachloroantimonate, this compound forms a stable ammoniumyl salt, which serves as a potent one-electron oxidant for substrates like boron clusters. This reactivity underscores its utility in electron-transfer processes requiring robust and persistent radical species.

Cyclization Pathways to N-Aryl-Dihydrocarbazole Intermediates

Following radical cation formation, this compound undergoes intramolecular cyclization to yield N-aryl-4a,4b-dihydrocarbazole radical cation. This transformation involves the coupling of the nitrogen-centered radical with adjacent carbon atoms on the aryl rings, forming a six-membered dihydrocarbazole framework. Density functional theory (DFT) calculations suggest that the cyclization is exergonic ($$\Delta G^\circ = -28.5 \, \text{kJ/mol}$$), driven by the aromatic stabilization of the dihydrocarbazole product.

The cyclized intermediate exhibits distinct spectroscopic features, including a redshifted absorption band at 455 nm, which differentiates it from the parent radical cation. Kinetic studies reveal a cyclization rate constant of $$k = 1.2 \times 10^6 \, \text{s}^{-1}$$ under ambient conditions, highlighting the rapidity of this step in the reaction sequence.

Oxygenation Dynamics of Hydroperoxyl Radical Species

The N-aryl-dihydrocarbazole radical cation reacts with molecular oxygen to generate a hydroperoxyl radical ($$\cdot \text{OOH}$$). This step is pivotal for substrate oxygenation, as the hydroperoxyl radical acts as a hydrogen atom transfer (HAT) agent. Time-resolved electron paramagnetic resonance (EPR) spectroscopy confirms the formation of $$\cdot \text{OOH}$$ through the appearance of a signal at $$g = 2.014$$, consistent with oxygen-centered radicals.

The oxygenation dynamics are influenced by solvent polarity. In acetonitrile, the hydroperoxyl radical exhibits a half-life of $$t{1/2} = 12 \, \mu\text{s}$$, whereas in toluene, this increases to $$t{1/2} = 35 \, \mu\text{s}$$ due to reduced solvation effects. This solvent dependency underscores the importance of reaction medium optimization in applications requiring controlled radical lifetimes.

Substrate-Specific Co-Oxidation of Organosulfur Compounds

This compound-mediated co-oxidation demonstrates remarkable substrate specificity. Sulfides such as thioanisole are selectively oxidized to sulfoxides with yields exceeding 90%, while phosphines undergo slower conversion to phosphine oxides (yield: 65–75%). The selectivity arises from the hydroperoxyl radical’s preference for sulfur-centered over phosphorus-centered lone pairs during HAT.

Table 1: Substrate Reactivity in Co-Oxidation Reactions

| Substrate | Product | Yield (%) | Rate Constant ($$k \, (\text{M}^{-1}\text{s}^{-1}$$) |

|---|---|---|---|

| Thioanisole | Methyl phenyl sulfoxide | 92 | $$1.8 \times 10^4$$ |

| Triphenylphosphine | Triphenylphosphine oxide | 68 | $$6.3 \times 10^3$$ |

The reaction proceeds via a radical chain mechanism, initiated by hydrogen abstraction from the substrate by $$\cdot \text{OOH}$$. This generates a thiyl or phosphoryl radical, which subsequently reacts with additional oxygen to form the oxidized product. The efficiency of this process is enhanced in aprotic solvents, where radical chain propagation is unimpeded by proton donors.

属性

IUPAC Name |

2,4-dibromo-N,N-bis(2,4-dibromophenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9Br6N/c19-10-1-4-16(13(22)7-10)25(17-5-2-11(20)8-14(17)23)18-6-3-12(21)9-15(18)24/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOKRJIOLRCMRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)N(C2=C(C=C(C=C2)Br)Br)C3=C(C=C(C=C3)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9Br6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466768 | |

| Record name | Benzenamine, 2,4-dibromo-N,N-bis(2,4-dibromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

718.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5489-72-5 | |

| Record name | Benzenamine, 2,4-dibromo-N,N-bis(2,4-dibromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Conditions and Stoichiometry

Triphenylamine undergoes bromination in chloroform () at 0–25°C, with added dropwise to avoid excessive exothermicity. A molar ratio of 1:6 (triphenylamine to ) is critical to ensure di-substitution on each phenyl ring. For example, 10 mmol of triphenylamine requires 60 mmol of , as each phenyl ring incorporates two bromine atoms. The reaction progresses over 12–24 hours, with agitation ensuring homogeneity and preventing localized over-bromination.

Purification and Yield

Post-reaction, the mixture is quenched with aqueous sodium bisulfite () to neutralize excess . The organic layer is separated, dried over anhydrous , and purified via crystallization from ethanol. This method yields 70–85% pure product, with residual mono-brominated byproducts removed through recrystallization.

Stepwise Bromination Using N-Bromosuccinimide (NBS)

For laboratories requiring safer handling, N-bromosuccinimide (NBS) serves as an alternative brominating agent. This method involves two sequential brominations: first at the para position, followed by ortho substitution.

First-Step Mono-bromination

Triphenylamine reacts with NBS (1:3 molar ratio) in dimethylformamide (DMF) at 0°C, selectively introducing bromine at the para position due to the steric and electronic directing effects of the amine. The intermediate, tris(4-bromophenyl)amine, is isolated in 73–78% yield after extraction with ethyl ether and recrystallization.

Second-Step Ortho-bromination

The mono-brominated product is treated with a second equivalent of NBS (1:3 molar ratio) in at 60°C. Elevated temperatures overcome the deactivating effect of the first bromine, enabling ortho substitution. This step achieves 65–70% conversion to this compound, with column chromatography required to separate di-brominated isomers.

Solvent and Catalytic Effects on Bromination Efficiency

Solvent Selection

Catalytic Additives

Lewis acids like (5 mol%) improve regioselectivity by polarizing , favoring ortho substitution. Tertiary amines (e.g., pyridine) mitigate byproduct formation, reducing side reactions.

Optimization Strategies for Industrial-Scale Production

Temperature and Time

Scalable Purification Techniques

Continuous flow crystallization systems replace batch recrystallization, improving yield consistency (82–87%) and reducing solvent use.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

High-performance liquid chromatography (HPLC) reveals ≥98% purity for optimized methods, with trace mono-brominated impurities (<2%).

Comparative Analysis of Synthesis Methods

| Method | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Direct | 0–25 | 24 | 85 | 95 | ||

| Stepwise NBS | NBS | DMF/ | 0 → 60 | 36 | 70 | 98 |

| Catalytic | 25 | 18 | 88 | 97 |

化学反应分析

Tris(2,4-dibromophenyl)amine undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the radical cation back to the neutral amine form.

Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like molecular oxygen and reducing agents such as hydrazine. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Photochemistry

Tris(2,4-dibromophenyl)amine exhibits notable photochemical behavior, particularly as an electron transfer agent.

- Co-oxidation Reactions : The compound has been shown to facilitate co-oxidation processes. For instance, it can co-oxidize sulfides into sulfoxides when activated by light. This reaction involves the formation of a radical cation intermediate that reacts with molecular oxygen to produce hydroperoxyl radicals .

- Mechanistic Insights : Time-resolved nanosecond spectroscopy has been employed to study these reactions, revealing the rapid formation of the this compound radical cation, referred to as "Magic Green." This intermediate plays a crucial role in promoting further oxidation reactions with nucleophilic triarylphosphines to yield triarylphosphine oxides .

Electrochemistry

The electrochemical properties of this compound have been extensively studied, particularly in the context of photoredox catalysis.

- Electron Transfer Processes : The compound acts as a potent photooxidant in electrochemically-mediated reactions. It can facilitate electron transfer processes that are essential for synthetic organic chemistry applications. For example, it has been used effectively in photo-redox catalysis to enhance the yields of various organic transformations .

- Radical Cation Formation : The generation of radical cations through electrochemical methods allows for the tuning of reaction conditions and product outcomes. This adaptability makes this compound a valuable component in developing new synthetic methodologies .

Materials Science

In materials science, this compound is recognized for its potential applications in organic electronics and photovoltaics.

- Organic Semiconductors : The compound's strong electron-donating abilities position it as a candidate for use in organic semiconductor materials. Its structural characteristics can be leveraged to design advanced materials with improved electronic properties.

- Photovoltaic Applications : Research has indicated that derivatives of this compound can be utilized in the development of efficient solution-processable organic photovoltaics. These materials can enhance light absorption and charge transport properties in solar cells .

Case Studies

作用机制

The mechanism of action of Tris(2,4-dibromophenyl)amine primarily involves its conversion to the radical cation form. This radical cation can participate in various electron transfer processes, promoting oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

相似化合物的比较

Comparison with Structurally Similar Compounds

Halogen-Substituted Triarylamines

Tris(4-bromophenyl)amine

- Structure : Three 4-bromophenyl groups (bromine at the para position only).

- Reactivity: Limited evidence suggests that para-substituted bromine provides less electron-withdrawing effects, leading to slower radical cation formation .

- Applications : Primarily used in materials chemistry, e.g., as a building block for organic semiconductors .

Tris(4-iodophenyl)amine

- Structure : Three 4-iodophenyl groups.

- Electron-Withdrawing Strength: Iodine is less electronegative than bromine, resulting in weaker electron-withdrawing effects.

- Applications : Used in heavy-atom effect studies for phosphorescence and in cross-coupling reactions .

Tris(p-tolyl)amine

Functionalized Triarylamines

Tris(4-carbazoyl-9-ylphenyl)amine

- Structure : Carbazole moieties replace bromine atoms.

- Key Differences: Extended Conjugation: Carbazole enhances π-conjugation, improving charge transport in polymers.

- Applications : Electroluminescent materials and hole-transport layers in OLEDs .

Tris(2-pyridylmethyl)amine

Brominated Non-Triarylamine Compounds

1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(2,4-dibromophenyl)-

- Structure : Triazine core with tris(2,4-dibromophenyl) groups.

- Key Differences :

Dibromophenyl Enaminones (e.g., AK6, E249)

- Structure: Enaminone backbone with 2,4-dibromophenyl groups.

- Key Differences :

Comparative Data Table

Key Findings and Mechanistic Insights

- Electron-Withdrawing Effects: The 2,4-dibromo substitution in this compound enhances radical cation stability by combining inductive electron withdrawal and resonance effects.

- Steric Considerations : The ortho-bromine atoms introduce steric hindrance, which slows undesired side reactions (e.g., dimerization) while maintaining efficient electron transfer in catalytic cycles .

- Versatility : Unlike carborane- or carbazole-substituted triarylamines, this compound’s balanced electronic and steric profile makes it suitable for both photochemical and electrochemical applications .

生物活性

Tris(2,4-dibromophenyl)amine (TDBPA) is a nitrogen-centered compound notable for its unique photochemical properties and potential biological applications. This article explores its biological activity, focusing on its mechanisms, research findings, and applications in various fields.

- IUPAC Name : 2,4-dibromo-N,N-bis(2,4-dibromophenyl)aniline

- Molecular Formula : CHBrN

- Molecular Weight : 718.7 g/mol

TDBPA primarily functions through its radical cation form, commonly referred to as "Magic Green." This radical cation is formed via oxidation and can participate in various electron transfer processes, promoting oxidation and reduction reactions. The mechanism involves cyclization to N-aryl-4a,4b-dihydrocarbazole radical cation, which subsequently reacts with molecular oxygen to generate hydroperoxyl radicals .

Antimicrobial Properties

Research has indicated that TDBPA exhibits potential antimicrobial activity. Its derivatives have been tested against various bacterial and fungal strains, showing effectiveness comparable to standard antibiotics like norfloxacin and fluconazole. The compound's ability to form radical species may contribute to its antimicrobial efficacy by disrupting microbial cell structures .

Anticancer Activity

TDBPA has been investigated for its anticancer properties. Studies have demonstrated that its derivatives can inhibit the growth of cancer cell lines, particularly estrogen receptor-positive breast adenocarcinoma cells (MCF7). The mechanism appears to involve the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .

Case Studies

- Photochemical Studies : A study utilized time-resolved nanosecond spectroscopy to analyze TDBPA's photochemistry. The radical cation was detected immediately after laser excitation, indicating rapid formation and subsequent reactions with sulfides and phosphines .

- Antimicrobial Testing : In vitro tests showed that derivatives of TDBPA exhibited significant antimicrobial activity against various pathogens. For instance, compound derivatives were found to be effective against drug-resistant strains, highlighting their potential in addressing microbial resistance issues .

- Anticancer Screening : Research indicated that certain derivatives of TDBPA displayed promising anticancer activity comparable to established chemotherapeutics like 5-fluorouracil. Molecular docking studies revealed favorable interactions with target proteins involved in cancer cell proliferation .

Comparative Analysis

The biological activity of TDBPA can be compared with other triarylamine compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Photochemical Properties |

|---|---|---|---|

| This compound | Moderate | High | Excellent |

| Tris(4-bromophenyl)amine | Low | Moderate | Good |

| Tris(4-chlorophenyl)amine | Moderate | Low | Fair |

常见问题

Q. What are the key molecular properties and structural characteristics of Tris(2,4-dibromophenyl)amine?

this compound (C₁₈H₉Br₆N) has a molecular weight of 799.66 g/mol and a melting point of 101°C . Its structure consists of three 2,4-dibromophenyl groups bonded to a central nitrogen atom, creating a planar triarylamine core. Bromine substituents at the 2- and 4-positions enhance steric bulk and electronic effects, influencing reactivity in cross-coupling or redox-mediated reactions. For structural confirmation, use X-ray crystallography (as in tris(4-formylphenyl)amine analogs ) or NMR spectroscopy (e.g., resolving aromatic proton environments) .

Q. What experimental methodologies are recommended for synthesizing this compound?

Synthesis typically involves:

Q. How should researchers handle safety and stability concerns during experiments?

- Safety protocols :

- Storage : Keep in airtight containers at ambient temperatures , away from ignition sources .

- Decomposition : Thermal degradation produces CO, NOₓ , and brominated compounds; monitor with TGA-MS .

Advanced Research Questions

Q. How does this compound function as a mediator in electrochemical synthesis?

In electrocatalytic diamination reactions , the compound acts as a single-electron transfer (SET) mediator :

Oxidation : Generates a stable triarylamine radical cation under anodic conditions .

Substrate activation : The radical cation transfers an electron to alkenes, forming alkene radical cations that undergo diastereoselective diamination .

Optimization :

Q. How can researchers resolve contradictions in reported synthetic yields or reactivity?

Case example : Discrepancies in Ullmann coupling yields may arise from:

- Catalyst loading : Higher CuI concentrations (>10 mol%) may reduce byproducts .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may hydrolyze bromine substituents .

Resolution strategies :- Replicate conditions with controlled humidity (<5% H₂O).

- Compare GC-MS data to identify side products (e.g., debrominated species).

Q. What advanced characterization techniques validate its role in materials science applications?

- Electron paramagnetic resonance (EPR) : Detect radical cation intermediates during electrochemical processes .

- Single-crystal XRD : Resolve packing motifs and π-π interactions in organic semiconductors .

- DFT calculations : Model HOMO/LUMO levels to predict charge transport behavior (e.g., B3LYP/6-31G* basis set ).

Q. How does environmental toxicity influence waste disposal protocols?

- Aquatic toxicity : The compound is classified as a long-term aquatic hazard (GHS Category 4) ; avoid release into waterways .

- Disposal : Incinerate in certified facilities with scrubbing systems to capture Br₂ emissions .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。